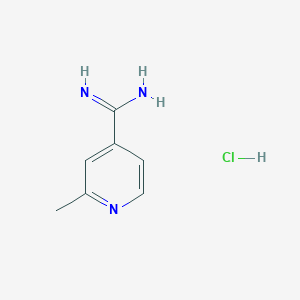
2-Methyl-4-pyridinecarboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-pyridinecarboximidamide hydrochloride is a chemical compound with the molecular formula C7H10N3Cl. It is a derivative of isonicotinamidine, where a methyl group is attached to the second carbon of the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-pyridinecarboximidamide hydrochloride typically involves the reaction of 2-methylisonicotinic acid with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to form the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions: 2-Methyl-4-pyridinecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-Methyl-4-pyridinecarboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-4-pyridinecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
相似化合物的比较
Isonicotinamidine: Lacks the methyl group at the second carbon position.
Nicotinamidine: Similar structure but with a different position of the amine group.
2-Methyl-nicotinamidine: Similar to 2-Methyl-isonicotinamidine but with a different arrangement of the nitrogen atoms.
Uniqueness: 2-Methyl-4-pyridinecarboximidamide hydrochloride is unique due to the presence of the methyl group at the second carbon position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C7H10ClN3 |
|---|---|
分子量 |
171.63 g/mol |
IUPAC 名称 |
2-methylpyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-4-6(7(8)9)2-3-10-5;/h2-4H,1H3,(H3,8,9);1H |
InChI 键 |
UHLCZUREWPTFIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C(=N)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

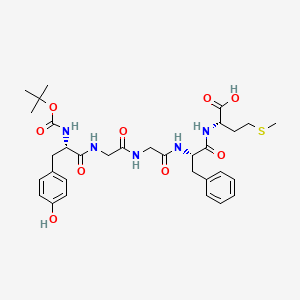
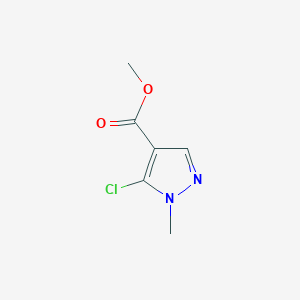
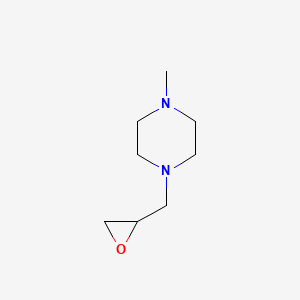
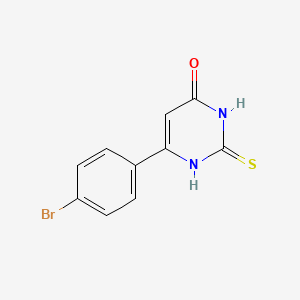

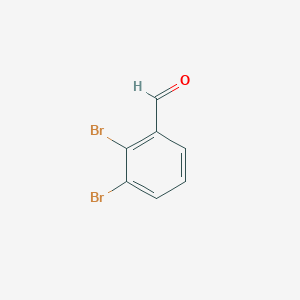
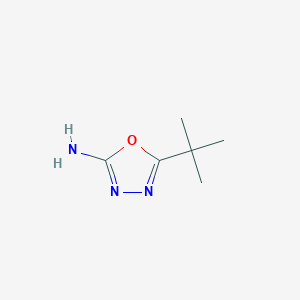

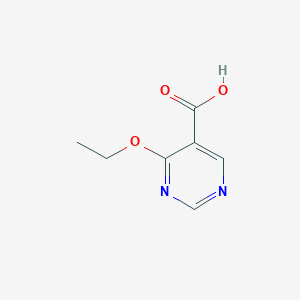




![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
